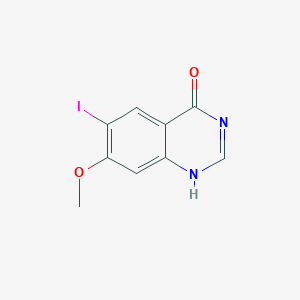

6-iodo-7-methoxy-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

6-iodo-7-methoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHAXLFSGSMQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC=NC2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)NC=NC2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity and Pharmacological Potential of 6 Iodo 7 Methoxy 1h Quinazolin 4 One and Its Analogs

Anticancer Activity Research

The quinazolinone scaffold is a well-established pharmacophore in the development of anticancer drugs. nih.gov The introduction of an iodine atom at the 6-position of the quinazoline (B50416) ring has been a strategy to enhance the lipophilicity and molecular absorption of these compounds. rsc.org Research into these iodo-substituted analogs has revealed promising cytotoxic and antiproliferative effects across a range of human cancer cell lines.

A number of studies have evaluated the in vitro cytotoxic effects of 6-iodo-quinazolin-4-one analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency, with lower values indicating greater activity.

A novel series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were synthesized and evaluated for their cytotoxic activity. rsc.org Several of these compounds showed significant activity against various cancer cell lines. For instance, compound 3a (an analog with a 4-bromobenzyl group at the N3 position) was particularly effective against promyelocytic leukemia (HL60) and non-Hodgkin lymphoma (U937) cell lines. rsc.org Another analog, compound 3d (with a 3,4-dichlorobenzyl group at N3), was highly active against cervical carcinoma (HeLa) cells. rsc.org Furthermore, compounds 3e and 3h demonstrated notable efficiency against glioblastoma multiforme (T98G) cells. rsc.org

In a separate study, 2,4-disubstituted-6-iodoquinazoline derivatives were synthesized and tested for their antiproliferative effects. nih.gov Compound 3c from this series, which features a 4-methoxyphenyl (B3050149) substituent at position 2 and a sulfanilamide (B372717) group at position 4, proved to be the most effective, inhibiting the growth of four different tumor cell lines at low micromolar concentrations. nih.gov Analogs of quinazolinone have also shown cytotoxic activity against breast adenocarcinoma (MCF-7), non-small cell lung carcinoma (A549), and colon carcinoma (HCT-116) cell lines. nih.govnih.gov

Below is a data table summarizing the cytotoxic activities of representative 6-iodo-quinazolin-4-one analogs against various cancer cell lines.

| Analog Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Analog 3a | HL60 | Promyelocytic Leukemia | 21 | rsc.org |

| Analog 3a | U937 | Non-Hodgkin Lymphoma | 30 | rsc.org |

| Analog 3d | HeLa | Cervical Carcinoma | 10 | rsc.org |

| Analog 3e | T98G | Glioblastoma Multiforme | 12 | rsc.org |

| Analog 3h | T98G | Glioblastoma Multiforme | 22 | rsc.org |

| Analog 3c | MCF-7 | Breast Adenocarcinoma | 4.0-8.0 | nih.gov |

| Analog 7b | A549 | Non-Small Cell Lung Carcinoma | 67.3 ± 6.5 | nih.gov |

| Analog 5a | HCT-116 | Colon Carcinoma | 4.87 | nih.gov |

| Analog 3c | HepG2 | Liver Cancer | 4.0-8.0 | nih.gov |

The antiproliferative activity of 6-iodo-quinazolin-4-one analogs is often dose-dependent, with higher concentrations of the compounds leading to greater inhibition of cancer cell growth. Studies have shown that the IC₅₀ values for these compounds can range from the low micromolar to over 200 µM, indicating a wide variation in their cytotoxic potency on different cancer cell lines. rsc.org The cytotoxic effects have been observed to be cell line dependent. rsc.org For example, compound 3a showed greater cytotoxic activity against the U937 cell line than the standard chemotherapy drug paclitaxel. rsc.org The substitution at the N3 position of the quinazolinone ring plays a crucial role in determining the cytotoxic efficacy. For instance, replacing a bromine atom with a chlorine atom in the N3-benzyl group of analog 3b resulted in a decrease in cytotoxic effect over HL60 and U937 cell lines. rsc.org

Antimicrobial Activity Investigations

In addition to their anticancer properties, quinazolinone derivatives have been investigated for their potential as antimicrobial agents. The presence of iodine in the structure is thought to contribute to this activity.

Several studies have reported the antibacterial activity of 6-iodo-quinazolin-4-one analogs against Gram-positive bacteria. In one study, a series of 2,4-disubstituted-6-iodoquinazoline derivatives were evaluated for their antimicrobial properties. nih.gov The findings indicated that these compounds exhibited better antibacterial activity against the Gram-positive strain Staphylococcus aureus compared to Gram-negative strains. nih.gov Compound 3c from this series demonstrated the most potent antibacterial activity. nih.gov Another study on 6-iodo-4H-3,1-benzoxazin-4-one derivatives, which are precursors to quinazolinones, reported that some of the resulting iodo-quinazolinone compounds exhibited very good antimicrobial activity against Staphylococcus aureus and Streptococcus pyogenes. researchgate.net

The efficacy of 6-iodo-quinazolin-4-one analogs against Gram-negative bacteria has also been explored. The same study that highlighted the potent activity against S. aureus also tested the 2,4-disubstituted-6-iodoquinazoline derivatives against Gram-negative strains. nih.gov While active, the compounds were generally less effective against these bacteria compared to their Gram-positive counterparts. nih.gov The lowest antibacterial activities for all the tested compounds were observed against Pseudomonas aeruginosa. nih.gov Research on 6-iodo-4H-3,1-benzoxazin-4-one derivatives also included testing against the Gram-negative bacterium Escherichia coli. researchgate.net

The antifungal potential of 6-iodo-quinazolin-4-one analogs has been a subject of investigation. A study on 2,4-disubstituted-6-iodoquinazoline derivatives revealed that the compounds possess antifungal activity. nih.gov Compound 3c was noted for having the strongest antifungal effects among the tested compounds. nih.gov Additionally, derivatives of 6-iodo-4H-3,1-benzoxazin-4-one were screened for their activity against several fungal species, including Candida albicans, Aspergillus niger, and Aspergillus clavatus, with some derivatives showing promising results. researchgate.net

Below is a data table summarizing the antimicrobial activities of representative 6-iodo-quinazolin-4-one analogs.

| Analog Compound | Microorganism | Type | Activity | Reference |

|---|---|---|---|---|

| Analog 3c | Staphylococcus aureus | Gram-Positive Bacteria | Highest antibacterial activity among tested compounds | nih.gov |

| Iodo-quinazolinone derivatives | Streptococcus pyogenes | Gram-Positive Bacteria | Good antimicrobial activity | researchgate.net |

| Analog 3c | Gram-Negative Bacteria | Gram-Negative Bacteria | Broad-spectrum activity, but less than against Gram-positive | nih.gov |

| Iodo-quinazolinone derivatives | Escherichia coli | Gram-Negative Bacteria | Screened for activity | researchgate.net |

| Analog 3c | Pseudomonas aeruginosa | Gram-Negative Bacteria | Lowest antibacterial activity among tested compounds | nih.gov |

| Analog 3c | Fungi | Fungi | Highest antifungal activity among tested compounds | nih.gov |

| Iodo-quinazolinone derivatives | Candida albicans | Fungus | Screened for activity | researchgate.net |

| Iodo-quinazolinone derivatives | Aspergillus niger | Fungus | Screened for activity | researchgate.net |

| Iodo-quinazolinone derivatives | Aspergillus clavatus | Fungus | Screened for activity | researchgate.net |

Antitubercular Activity Studies

The quest for novel antitubercular agents is a significant area of pharmaceutical research, and compounds featuring the quinazolin-4-one nucleus have been explored for their potential to address this need. nih.gov Tuberculosis (TB), caused by Mycobacterium tuberculosis, requires new therapeutic options to combat the rise of drug-resistant strains. nih.gov The quinazolin-4-one structure is considered a valuable pharmacophore in the development of such agents.

Research into the structure-activity relationships of quinazolin-4-one derivatives suggests that substitutions at positions 2, 3, 6, and 8 are crucial for their pharmacological properties. While specific studies on the antitubercular activity of 6-iodo-7-methoxy-1H-quinazolin-4-one are not extensively detailed in the available literature, the broader class of quinazolin-4-one analogs has shown promise. For instance, the introduction of various heterocyclic moieties and other substituents has been a strategy to enhance antimycobacterial efficacy. The evaluation of such compounds is often carried out using methods like the Microplate Alamar Blue Dye Assay to determine their minimum inhibitory concentration (MIC) against M. tuberculosis. nih.gov

Anti-Inflammatory Properties

Quinazolin-4-one derivatives have been extensively investigated for their anti-inflammatory potential. Inflammation is a complex biological response, and the development of new anti-inflammatory agents with improved efficacy and safety profiles is an ongoing effort in medicinal chemistry.

Studies on analogs, such as 6-iodo-2-methyl-3-amino-4(3H)-quinazolinone, have demonstrated significant in-vivo anti-inflammatory effects. In a carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory activity, these compounds have shown a notable reduction in inflammation. For example, 3-Amino-6-Iodo-2-Methyl-3H-Quinazolin-4-One exhibited a high percentage of anti-inflammatory activity, in some cases surpassing that of the standard drug indomethacin. This suggests that the presence of an iodo-substituent at the 6-position of the quinazolinone ring can contribute positively to the anti-inflammatory profile of these compounds.

Table 1: In-Vivo Anti-Inflammatory Activity of a 6-Iodo-Quinazolin-4-one Analog

| Compound | Dose (mg/kg) | Anti-inflammatory Activity (%) |

|---|---|---|

| 3-Amino-6-Iodo-2-Methyl-3H-Quinazolin-4-One | 10 | 90.28 |

| 3-Amino-6-Iodo-2-Methyl-3H-Quinazolin-4-One | 20 | 93.73 |

| Indomethacin (Standard) | 10 | Not explicitly stated in the provided snippet |

Data sourced from a study on carrageenan-induced paw edema in rats.

Mechanism of Action and Molecular Interactions of 6 Iodo 7 Methoxy 1h Quinazolin 4 One Derivatives

Identification of Specific Molecular Targets

The efficacy of 6-iodo-7-methoxy-1H-quinazolin-4-one derivatives is predicated on their ability to bind with high affinity and selectivity to various protein targets, thereby initiating a cascade of cellular events.

Derivatives of the quinazolin-4-one core structure have been shown to interact with a diverse array of protein targets, including protein kinases and receptors. The specific substitutions on the quinazolinone ring system, including the iodo and methoxy (B1213986) groups, play a crucial role in determining the binding affinity and selectivity.

For instance, certain quinazolin-4-one derivatives have been identified as potent inhibitors of multiple tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with some derivatives exhibiting potent activity in the nanomolar to low micromolar range. nih.govnih.gov

Furthermore, quinazolin-4-one derivatives have been developed as selective antagonists for ionotropic glutamate (B1630785) receptors, such as the N-methyl-D-aspartate (NMDA) receptor. nih.gov Specific analogues have demonstrated over 100-fold selectivity for NMDA receptors over AMPA and kainate receptors, and even 50-fold selectivity for NR2C/D-containing receptors over NR2A/B-containing receptors. nih.gov This selectivity highlights the potential for developing highly targeted therapeutic agents. The binding is often non-competitive and voltage-independent, suggesting an allosteric binding site rather than the agonist binding site or the channel pore. nih.gov

Other identified targets include soluble epoxide hydrolase (sEH), where certain quinazolinone-7-carboxamides have shown potent inhibition with IC50 values in the sub-micromolar range. nih.gov The table below summarizes the binding affinities of various quinazolinone derivatives against different protein targets.

| Derivative Class | Target Protein | Binding Affinity (IC₅₀) | Reference |

| Quinazolin-4-one Hydrazide | A2780 (ovarian carcinoma) | 0.14 µM | nih.gov |

| Quinazolin-4-one Derivative | AMPA Receptor | 36 nM | nih.gov |

| Styryl Quinazolin-4-one | NR1/NR2D NMDA Receptor | 5 µM | nih.gov |

| Quinazolinone-7-carboxamide | Soluble Epoxide Hydrolase (sEH) | 0.30–0.66 µM | nih.gov |

Molecular docking studies and crystallography have provided detailed insights into how these derivatives interact with the active sites of their target enzymes. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

Soluble Epoxide Hydrolase (sEH): In the active site of sEH, the amide function of quinazolinone-7-carboxamide derivatives forms crucial hydrogen bonds with key catalytic residues Tyr383 and Tyr466, while the amide NH interacts with Asp335. The quinazolinone ring itself establishes stable π–π and cation−π interactions with His524, a critical residue for inhibitor binding. nih.gov

Tyrosine Kinases (EGFR, HER2, CDK2): Docking analyses of quinazolin-4-one derivatives within the ATP-binding pocket of tyrosine kinases reveal significant interactions. For example, against HER2, derivatives can form hydrogen bonds with Met801 and Leu800, and engage in multiple pi-alkyl interactions with residues like Leu726, Ala751, and Lys753. nih.gov In the case of CDK2, hydrogen bonds with residues such as Leu83 and Asp86, along with pi-pi stacking with His84, are observed. nih.gov These interactions stabilize the inhibitor within the active site, preventing the binding of ATP and subsequent kinase activation.

DNA Gyrase: Some quinazolin-4-one derivatives incorporating pyrazole (B372694) scaffolds have been shown to target the active site of E. coli DNA gyrase, indicating their potential as antimicrobial agents. researchgate.net

The table below details the specific molecular interactions between quinazolinone derivatives and their enzyme targets.

| Enzyme | Derivative Class | Key Interacting Residues | Type of Interaction | Reference |

| Soluble Epoxide Hydrolase (sEH) | Quinazolinone-7-carboxamide | Tyr383, Tyr466, Asp335 | Hydrogen Bonding | nih.gov |

| His524 | π-π / Cation-π Stacking | nih.gov | ||

| HER2 Kinase | Quinazolin-4(3H)-one | Met801, Leu800 | Hydrogen Bonding | nih.gov |

| Leu726, Ala751, Lys753 | Pi-Alkyl Interactions | nih.gov | ||

| CDK2 Kinase | Quinazolin-4(3H)-one | Leu83, Asp86, Gln131 | Hydrogen Bonding | nih.gov |

| His84 | Pi-Pi Stacking | nih.gov |

Cellular and Molecular Pathways Modulated by this compound Derivatives

The interaction of these derivatives with their molecular targets triggers a series of downstream cellular events, profoundly impacting cell survival and proliferation.

A significant mechanism of action for several quinazolinone derivatives is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. By inhibiting microtubule polymerization, these compounds can effectively halt the cell cycle and induce cell death.

By interfering with microtubule formation or inhibiting key cell cycle regulatory proteins like aurora kinases, this compound derivatives can induce cell cycle arrest, primarily at the G2/M phase. nih.govnih.gov This arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation.

The inhibition of aurora kinase A by specific quinazolin-4(3H)-one derivatives leads to a significant accumulation of cells in the G2/M phase. nih.gov Similarly, derivatives that inhibit tubulin polymerization also cause a block at the G2/M checkpoint. nih.gov In some cases, cell cycle arrest has been observed at the S phase as well. nih.gov The arrest is often dose-dependent and can be a precursor to apoptosis. Down-modulation of key proteins like cyclin B1 and cdk1 is a common molecular event associated with this G2/M arrest. nih.gov

Following cell cycle arrest, many quinazolinone derivatives effectively trigger programmed cell death, or apoptosis. This is a crucial mechanism for their anticancer activity. Apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Evidence suggests that these compounds can induce the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic pathway. nih.govresearchgate.net The release of cytochrome c activates initiator caspase-9, which in turn activates executioner caspases like caspase-3/7. nih.gov Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 are also observed, further promoting the mitochondrial apoptotic pathway. nih.govmdpi.com

Furthermore, some derivatives have been shown to activate caspase-8, a key mediator of the extrinsic pathway, and inhibit the activation of NF-κB, a transcription factor that promotes cell survival. nih.gov The culmination of these events is chromatin condensation, membrane blebbing, and ultimately, apoptotic cell death. nih.gov

Inhibition of Tumor Cell Migration and Invasion

The metastatic spread of cancer cells is a primary contributor to cancer-related mortality. The ability of cancer cells to migrate and invade surrounding tissues is a critical step in this process. Research into quinazolinone derivatives has revealed their potential to thwart these activities.

A study on 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives demonstrated their antitumor activities across various cancer cell lines. nih.gov Although this study did not specifically detail the anti-migration and invasion properties, the broad-spectrum antitumor activity suggests a potential impact on these processes. nih.gov One of the most potent compounds in this series featured allyl and benzyl (B1604629) groups at positions 2 and 3 of the quinazoline (B50416) core, respectively, indicating that substitutions at these sites are crucial for activity. nih.gov

Further research on a novel quinazolinone derivative, actinoquinazolinone, isolated from a marine bacterium, has shown direct evidence of suppressing the motility of gastric cancer cells. mdpi.com At a concentration of 5 µM, actinoquinazolinone was found to inhibit the invasion ability of AGS gastric cancer cells by targeting epithelial-mesenchymal transition (EMT) markers. mdpi.com While not a direct derivative of this compound, this finding highlights the general capability of the quinazolinone scaffold to interfere with cell migration and invasion.

Another study on 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives reported that the most potent compound in their series inhibited cell migration in HCT116 and HepG2 cancer cells. nih.gov This provides further evidence that modifications on the quinazoline ring system can effectively block the migratory pathways of cancer cells.

Suppression of Angiogenesis Signaling (e.g., Modulation of BFGF, VEGF, IL-8 Pathways)

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth, providing the necessary nutrients and oxygen for cancer cells to proliferate. Several quinazoline derivatives have been identified as potent angiogenesis inhibitors.

A series of novel 2,4-disubstituted quinazoline derivatives were investigated for their anti-angiogenic activity. nih.gov One particular derivative, compound 11d, was found to significantly downregulate the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in the VEGF signaling pathway. nih.gov This compound exhibited an IC50 value of 5.49 μM against VEGFR2, demonstrating its potential to inhibit angiogenesis by blocking this critical receptor. nih.gov The study also confirmed that compound 11d suppressed the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov

Furthermore, a separate study on novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties identified compounds with dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.gov One of the most promising compounds, a glycosylated quinazolinone-triazole hybrid, showed a comparable IC50 value to the known VEGFR-2 inhibitor sorafenib. nih.gov These findings underscore the potential of the quinazolinone scaffold to be tailored for potent anti-angiogenic effects through the inhibition of key signaling molecules like VEGF. nih.govnih.gov

Modulation of PI3K/Akt Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. Consequently, targeting this pathway is a major focus of anticancer drug development.

Numerous quinazoline derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway. nih.gov A study on dimorpholinoquinazoline-based inhibitors of the PI3K/Akt/mTOR cascade revealed that one of the synthesized compounds inhibited the phosphorylation of Akt, mTOR, and S6K at concentrations between 125–250 nM. nih.gov This indicates a potent disruption of this critical survival pathway. nih.gov

Another investigation into a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives also highlighted their potential as PI3K inhibitors. researchgate.net While specific IC50 values for this compound derivatives are not explicitly detailed in these studies, the consistent finding that the quinazoline scaffold can be modified to effectively inhibit the PI3K/Akt pathway suggests that derivatives with the iodo and methoxy substitutions could also possess this activity. nih.govresearchgate.net

Interference with Wnt Signaling Pathway

The Wnt signaling pathway, particularly the canonical Wnt/β-catenin pathway, plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly implicated in the initiation and progression of various cancers, especially colorectal cancer.

Research has identified quinazoline derivatives as potent inhibitors of the Wnt/β-catenin signaling pathway. nih.gov A study focused on 4,7-disubstituted 8-methoxyquinazoline derivatives demonstrated their ability to act as inhibitors of the β-catenin/TCF4 protein-protein interaction. nih.gov By disrupting this interaction, these compounds can prevent the transcription of Wnt target genes that promote tumor growth. The most potent compound in this series exhibited cytotoxic IC50 values ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM against HCT116 and HepG2 cells, respectively. nih.gov

A patent for amino-substituted quinazoline derivatives also describes their function as inhibitors of the β-catenin/tcf-4 pathway, highlighting their potential as cancer treatments. wipo.int These findings suggest that the quinazoline scaffold is a promising template for the development of agents that can effectively interfere with the oncogenic Wnt signaling cascade. nih.govwipo.int

Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL)

Evasion of apoptosis, or programmed cell death, is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, are central regulators of this process. Overexpression of anti-apoptotic proteins is a common mechanism by which cancer cells survive and resist treatment.

Quinazolinone derivatives have shown promise in modulating the expression of these critical proteins. A study on spiroquinazolinone derivatives in human chronic myeloid leukemia K562 cells revealed that the most active compound, 4t-QTC, induced apoptosis by down-regulating the expression of the anti-apoptotic protein Bcl-2 and up-regulating the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a key trigger for the apoptotic cascade. nih.gov

While direct evidence for this compound derivatives is still emerging, the demonstrated ability of related quinazolinone structures to modulate Bcl-2 family proteins highlights a significant mechanism by which these compounds can exert their anticancer effects.

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α) Activity

Solid tumors often contain regions of low oxygen, or hypoxia. Cancer cells adapt to this hypoxic environment through the activation of Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a transcription factor that controls the expression of numerous genes involved in angiogenesis, cell survival, and metabolism, making it a critical target for cancer therapy.

A study focused on the synthesis and evaluation of quinazolin-4-ones as HIF-1α inhibitors identified a lead compound from a high-throughput screen. nih.gov The subsequent structure-activity relationship (SAR) study explored various substitutions on the quinazolin-4-one scaffold. nih.gov Notably, the study found that substitutions at the C-6 position were tolerated, with a methyl group at this position resulting in a compound that was active, albeit less potent than the original hit. nih.gov However, a C-6 methoxy substitution was found to be inactive. nih.gov This SAR data provides valuable insights into the design of quinazolinone-based HIF-1α inhibitors, although it suggests that a 6-iodo-7-methoxy substitution pattern might not be optimal for this particular target without further modification.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 6 Iodo 7 Methoxy 1h Quinazolin 4 One and Analogs

Contribution of the 6-Iodo Group to Biological Activity and Target Selectivity

The introduction of a halogen atom, particularly iodine, at the 6-position of the quinazolinone ring has been shown to significantly influence biological activity. nih.gov Studies on various quinazolinone derivatives have revealed that the presence of an iodine atom at this position can enhance potency. For instance, in a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, the iodo-substituent was a key feature of compounds exhibiting remarkable cytotoxic activity against several human cancer cell lines. nih.govrsc.org The high electron density and lipophilic nature of iodine can contribute to improved binding affinity with biological targets and may also influence the pharmacokinetic properties of the molecule. dundee.ac.uk

The substitution of the quinazolinone's aromatic ring with iodine at the 6 and 8 positions has been reported to significantly improve antibacterial activity. nih.gov Furthermore, the three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of certain iodinated 4-(3H)-quinazolinones indicated that hydrophobic interactions of the quinazolinic ring are important for activity, a property that the iodo group can modulate. rsc.org

Table 1: Effect of 6-Iodo Substitution on Cytotoxic Activity of selected 2,3-substituted Quinazolin-4(3H)-ones

| Compound ID | C-2 Substituent | N-3 Substituent | Target Cell Line | IC50 (µM) |

| 3a | Methyl | Unsubstituted Phenyl | HL-60 | 21 |

| 3a | Methyl | Unsubstituted Phenyl | U937 | 30 |

| 3d | Methyl | 4-Fluorophenyl | HeLa | 10 |

| 3e | Methyl | 2-Chlorophenyl | T98G | 12 |

Data sourced from a study on novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives. nih.gov

Role of the 7-Methoxy Group in Pharmacological Efficacy and Potency

The 7-methoxy group on the quinazolinone scaffold plays a significant role in modulating pharmacological efficacy. Generally, electron-donating groups at the 6 and 7-positions of the quinazoline (B50416) core have been found to increase the activity of these compounds as EGFR inhibitors. nih.gov The 6,7-dimethoxy substitution pattern is particularly favorable for the inhibition of EGFR. nih.gov This is attributed to a slight deviation of the quinazoline core in the active site of the enzyme, leading to shorter hydrogen bonds with key amino acid residues like Met769. nih.gov

Influence of Substituents at the C-2 Position on Activity Profile

The C-2 position of the quinazolinone ring is a critical site for modification, and the nature of the substituent at this position profoundly impacts the compound's activity profile. Structure-activity relationship studies have consistently shown that the substituent at position 2 is significant for various pharmacological activities. nih.gov For instance, the presence of a methyl group or a thiol group at this position is often considered essential for antimicrobial activities. nih.gov

In the context of anticancer activity, a 2-phenyl group has been identified as crucial for achieving high potency in tankyrase inhibitors. biorxiv.org Similarly, for multitargeted receptor tyrosine kinase (RTK) inhibitors, the presence of bulk at the 2-position is important for activity. nih.gov The substitution of a 2-H with a methyl or chloro group can have a significant impact on the inhibition of different kinases like VEGFR-2 and PDGFR-β. nih.gov

Conversely, in a series of 2-substituted quinazolin-4(3H)-ones evaluated for antioxidant properties, the introduction of a phenyl ring with specific hydroxylation and methoxylation patterns at the C-2 position was necessary for activity. mdpi.com This underscores the versatility of the C-2 position in tailoring the biological activity of quinazolinone derivatives towards a desired therapeutic target.

Table 2: Impact of C-2 Substituent on Kinase Inhibitory Activity

| Series | C-2 Substituent | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | PDGFR-β IC50 (nM) |

| I | -CH3 | 2.3 | 4.8 | 1.8 |

| II | -H | 16 | 32 | 19 |

| III | -Cl | 2.2 | 28 | 12 |

Data from a study on quinazolines as potent inhibitors of multiple intracellular targets. nih.gov

Effects of N-3 Substitutions on Target Binding and Biological Response

The N-3 position of the quinazolinone ring offers another key point for structural modification that significantly influences target binding and biological response. The introduction of different heterocyclic moieties at position 3 has been suggested to increase pharmacological activity. nih.gov For instance, in a study of novel 4(3H)-quinazolinone derivatives, compounds bearing oxadiazoles (B1248032) and thiadiazoles at position 3 showed notable anticonvulsant activity. nih.gov

In a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives with antitumor activity, various substitutions at the 3N position led to a range of cytotoxic activities against different cancer cell lines. nih.govrsc.org A 3D-QSAR analysis of these compounds revealed that the existence of electron-withdrawing and lipophilic groups at the para-position of a phenyl ring at N-3 could be favorable for activity. rsc.org This suggests that the N-3 substituent plays a crucial role in the interaction with the target protein, likely through hydrophobic and electronic interactions. The nature and orientation of the N-3 substituent can therefore be fine-tuned to optimize binding affinity and biological response.

Impact of Other Aromatic Ring Substitutions (e.g., C-5, C-8) on SAR

While positions 6 and 7 are commonly substituted, modifications at other positions of the aromatic ring, such as C-5 and C-8, also have a discernible impact on the structure-activity relationship of quinazolinones.

C-5 Position: Substitution at the C-5 position is less common but has been associated with specific activities. For instance, it is a feature in the protein kinase inhibitor Idelalisib and the dihydrofolate reductase inhibitor Nolatrexed. nih.gov An ether group at this position has been found in a compound active against resistant strains of malaria. nih.gov

C-8 Position: The C-8 position has been a target for substitution to improve the potency of certain inhibitors. In a study on tankyrase inhibitors, the introduction of substituents at the C-8 position of the quinazolin-4-one scaffold was explored to enhance potency. biorxiv.org The presence of a bulky bromine atom at position 8 in one analog was correlated with higher activity compared to an unsubstituted counterpart. unar.ac.id Furthermore, substitution of the quinazolinone ring with iodine at both the 6 and 8 positions has been shown to significantly enhance antibacterial activity. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling for Activity Prediction

3D-QSAR is a powerful computational tool used to correlate the three-dimensional structural features of molecules with their biological activity, thereby enabling the prediction of the potency of new compounds. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used for this purpose. nih.govsphinxsai.com

Several 3D-QSAR studies have been conducted on quinazolinone derivatives to guide the design of more potent inhibitors for various targets, including EGFR and dihydrofolate reductase (DHFR). nih.govrsc.orgnih.govrsc.org These models generate contour maps that highlight regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. unar.ac.id

For instance, a 3D-QSAR study on iodinated 4-(3H)-quinazolinones as potential antitumor agents indicated that electron-withdrawing and lipophilic groups at the para-position of a 3-phenyl substituent, along with hydrophobic interactions of the quinazolinone ring, were beneficial for activity. rsc.org In another study on EGFR inhibitors, CoMFA and CoMSIA models were developed that successfully predicted the activity of new derivatives. nih.gov These models provide a rational basis for the structural modification of the 6-iodo-7-methoxy-1H-quinazolin-4-one scaffold to optimize its biological activity.

Table 3: Statistical Parameters of a 3D-QSAR Model for Quinazolin-4(3H)-one Analogs as EGFR Inhibitors

| Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) | Predicted r² |

| CoMFA | 0.873 | 0.983 | - |

| CoMSIA | 0.599 | 0.895 | 0.681 |

Data compiled from separate 3D-QSAR studies on quinazolinone derivatives. nih.govsphinxsai.com

Strategies for Lead Optimization and Rational Design of More Potent Analogs

The development of more potent analogs of this compound, a scaffold of significant interest in medicinal chemistry, hinges on a deep understanding of its structure-activity relationships (SAR). Rational design and lead optimization strategies are employed to systematically modify the molecule to enhance its biological activity, selectivity, and pharmacokinetic properties. These strategies are often guided by computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies.

A key approach to optimizing this quinazolinone core involves the strategic introduction of various substituents at different positions on the heterocyclic ring system. The properties of these substituents, such as their size, lipophilicity, and electronic effects, can profoundly influence the compound's interaction with its biological target.

For instance, in the development of novel quinazolin-4-one derivatives as anticancer agents, a common strategy is the introduction of different substituents at the 3N-position of the quinazolinone ring. nih.gov This position is often critical for modulating the compound's activity. Molecular docking and 3D-QSAR studies have revealed that the presence of electron-withdrawing and lipophilic groups at specific positions of a phenyl ring substituted at the 3N-position can be advantageous for activity. nih.gov

Furthermore, modifications at other positions of the quinazoline ring, such as the C2, C5, C6, and C7 positions, have been explored to enhance potency and selectivity. While the 6-iodo and 7-methoxy substitutions are key features of the parent compound, further optimization can be achieved by exploring other substitutions at these and other positions. For example, studies on related quinazolinone scaffolds have shown that substitutions at the C6 position can influence activity, with a methyl group being tolerated in some cases. nih.gov The presence of halogen atoms, such as bromine, at the 6-position has also been shown to improve the anticancer effects of quinazoline derivatives. nih.gov

The quinazoline core itself is recognized as a favorable scaffold for the development of inhibitors for various biological targets, including enzymes like epidermal growth factor receptor (EGFR). nih.gov The insertion of electron-donating groups at the 6 and 7-positions of the quinazoline core has been found to increase the activity of certain EGFR inhibitors. nih.gov This highlights the importance of the methoxy (B1213986) group at the 7-position in the parent compound.

Lead optimization is an iterative process that involves the synthesis of a library of analogs followed by biological evaluation. nih.gov The data from these evaluations are then used to refine the SAR models and guide the design of the next generation of compounds. This cycle of design, synthesis, and testing is crucial for the development of potent and effective drug candidates. nih.govnih.gov

Computational tools play a vital role in this process by allowing for the in-silico screening of virtual libraries of compounds before their actual synthesis, saving time and resources. nih.gov These methods can predict the binding affinity and mode of interaction of designed analogs with their target, helping to prioritize the most promising candidates for synthesis and further investigation. nih.gov

The following table summarizes the impact of various substitutions on the activity of quinazolinone analogs, based on findings from different research studies.

| Position of Substitution | Substituent Type | Effect on Activity | Target/Assay | Reference |

| 3N-position | Phenyl ring with electron-withdrawing and lipophilic groups | Increased cytotoxic activity | Antitumor | nih.gov |

| C6-position | Methyl group | Active, but less potent than the parent compound | HIF-1α inhibition | nih.gov |

| C6-position | Halogen (e.g., Bromine) | Improved anticancer effects | Anticancer | nih.gov |

| C6 and C7-positions | Electron-donating groups (e.g., dimethoxy) | Increased inhibitory activity | EGFR inhibition | nih.gov |

Another critical aspect of rational design is to ensure that the designed analogs possess favorable pharmacokinetic properties, such as good membrane permeability, to reach their intended biological target in the body. researchgate.net Therefore, lead optimization strategies also focus on modifying the physicochemical properties of the lead compound to improve its drug-likeness.

Computational Chemistry and Molecular Modeling of 6 Iodo 7 Methoxy 1h Quinazolin 4 One

Molecular Docking Simulations with Identified Protein Targets

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates. For 6-iodo-7-methoxy-1H-quinazolin-4-one, docking studies would typically be performed against protein targets that have been identified for structurally similar quinazolinone derivatives.

Analysis of Ligand-Protein Interaction Modes and Key Binding Residues

Research on analogous 6-iodo-quinazolinone compounds has identified several potential protein targets, including dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, and various kinases involved in cell signaling pathways. nih.gov Molecular docking simulations of this compound into the active sites of these proteins would likely reveal a network of non-covalent interactions that stabilize the ligand-protein complex.

Key interactions would be anticipated to involve:

Hydrogen Bonding: The quinazolinone core contains hydrogen bond donors (N-H at position 1) and acceptors (the carbonyl oxygen at position 4 and the nitrogen at position 3), which can form crucial hydrogen bonds with amino acid residues in the protein's active site. For instance, in studies with other quinazolinones, interactions with residues like serine, lysine, and aspartate have been observed. nih.gov

Halogen Bonding: The iodine atom at the 6-position is a potential halogen bond donor. This type of interaction, where the electrophilic region on the halogen interacts with a nucleophilic site on the protein (such as a carbonyl oxygen or an aromatic ring), can significantly contribute to binding affinity and selectivity.

Hydrophobic Interactions: The aromatic rings of the quinazolinone scaffold can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine within the binding pocket.

A hypothetical docking pose of this compound within a kinase active site might show the quinazolinone core acting as a hinge-binder, a common binding mode for kinase inhibitors.

Prediction of Binding Affinities and Free Energies of Binding

A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or a calculated free energy of binding (ΔG_bind). These values provide a quantitative estimate of the strength of the interaction between the ligand and the protein. Lower binding energy values typically indicate a more stable and favorable interaction.

For this compound, the predicted binding affinities would be compared with those of known inhibitors of the target protein to gauge its potential potency. The combination of the iodine and methoxy (B1213986) substituents would be expected to influence the binding affinity. The bulky iodine atom might necessitate a larger binding pocket, while the methoxy group could either enhance or slightly diminish binding depending on the specific topology and electrostatic environment of the active site.

Table 1: Hypothetical Molecular Docking Results for this compound against Various Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dihydrofolate Reductase (DHFR) | -8.5 | Ser59, Arg70, Phe31 |

| Cyclin-Dependent Kinase 9 (CDK9) | -9.2 | Cys106, Asp167, Phe103 |

| Nuclear Factor-κB (NF-κB) | -7.8 | Arg54, Tyr57, Cys59 |

Note: The data in this table is hypothetical and for illustrative purposes, based on findings for similar compounds.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of a molecule. These calculations are performed on the optimized geometry of this compound in the gas phase or in a simulated solvent environment.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of this compound are crucial for its reactivity and intermolecular interactions.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the electron-withdrawing iodine would be expected to lower the energy of both the HOMO and LUMO, while the electron-donating methoxy group would raise them. The net effect on the energy gap would depend on the interplay of these opposing electronic influences.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atoms, indicating their role as hydrogen bond acceptors. A region of positive potential would be expected around the N-H group, highlighting its hydrogen bond donor capability. The iodine atom might exhibit a region of positive potential on its outermost surface (the σ-hole), which is characteristic for halogen bonding.

Table 2: Predicted Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is hypothetical and for illustrative purposes, based on general values for similar organic molecules.

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, Fluorescence Emission)

DFT calculations can also be used to predict the spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. The calculated absorption maxima (λ_max) can be compared with experimental spectra to validate the computational model. These calculations can also provide insights into the nature of the electronic transitions involved. Similarly, while more complex, computational methods can be employed to predict fluorescence emission spectra, providing a more complete picture of the molecule's photophysical properties.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation of the this compound-protein complex would involve simulating the movements of all atoms in the system over time, typically on the nanosecond to microsecond timescale.

MD simulations can be used to:

Assess the Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, one can assess the stability of the predicted binding mode obtained from docking.

Analyze Dynamic Interactions: MD simulations can reveal transient interactions that are not captured in static docking poses. They can also provide information on the flexibility of the ligand and the protein upon binding.

Calculate Binding Free Energies: More rigorous methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can be applied to MD simulation trajectories to obtain more accurate estimates of the binding free energy.

An MD simulation of this compound bound to a target protein would provide a more realistic and detailed understanding of the binding process, complementing the insights gained from molecular docking and quantum chemical calculations.

Investigation of Ligand-Target Complex Stability and Conformational Dynamics

To evaluate a molecule's potential as a drug candidate, it is crucial to understand how it interacts with its biological target and how stable that interaction is over time. Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the physical movements of atoms and molecules, thereby providing insights into the stability of a ligand-protein complex and its conformational dynamics. nih.govnih.gov

For a compound like this compound, a primary target for investigation would likely be the ATP-binding site of a protein kinase, such as EGFR. nih.gov An MD simulation would typically be performed after an initial molecular docking study places the ligand into the receptor's active site. The simulation would track the trajectory of the complex over a period of nanoseconds, allowing for the analysis of key stability metrics. nih.govnih.gov

Key metrics for assessing complex stability include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein and ligand atoms from their initial docked positions over time. A stable complex is indicated by the RMSD value reaching a plateau, suggesting the system has reached equilibrium. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are rigid upon ligand binding. Key residues that interact with the ligand are expected to show reduced fluctuation, indicating a stabilizing interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the receptor throughout the simulation is a critical indicator of a stable binding mode. The quinazolinone core, for instance, can form crucial hydrogen bonds with backbone atoms of key residues in the kinase hinge region. nih.govnih.gov

The following table illustrates the type of data that would be generated from an MD simulation to assess the stability of the this compound scaffold within a target's binding site.

| Simulation Metric | Description | Exemplary Finding for a Stable Complex |

|---|---|---|

| Protein RMSD | Measures the conformational change of the protein backbone from the starting structure. | Plateaus at a low value (e.g., < 3 Å), indicating structural stability. |

| Ligand RMSD | Measures the deviation of the ligand's position relative to the protein's binding pocket. | Remains low and stable, indicating the ligand does not drift out of the binding site. |

| Key Hydrogen Bonds | Monitors the presence of specific hydrogen bonds over the simulation time. | High occupancy (>80%) for bonds with critical residues (e.g., hinge region methionine). |

| Binding Free Energy (MM/GBSA) | Calculates the free energy of binding for the ligand-protein complex. nih.gov | A highly negative value (e.g., -80 to -130 kcal/mol) suggests a strong and favorable interaction. nih.gov |

Analysis of Solvent Effects and Binding Site Flexibility

The biological environment is aqueous, and the presence of water molecules can significantly influence ligand-protein binding. Computational methods, particularly MD simulations with explicit solvent models, are used to analyze these effects. Water molecules can mediate interactions between the ligand and the receptor or be displaced from the binding site upon ligand entry, which has energetic consequences. nih.gov Analyzing the behavior of water molecules at the binding interface provides a more realistic and accurate picture of the binding event.

Furthermore, proteins are not rigid structures. The flexibility of the binding site can be crucial for accommodating a ligand. MD simulations allow researchers to observe how the binding pocket's shape and volume change over time, both with and without the ligand present. nih.gov This analysis can reveal "induced-fit" mechanisms, where the protein adapts its conformation to better bind the ligand. For the this compound scaffold, understanding the flexibility of residues around the methoxy and iodo groups is vital for designing derivatives with improved potency and selectivity. For example, studies on related quinazolinones have identified key flexible residues that can be exploited for designing next-generation inhibitors. nih.gov

Virtual Screening and De Novo Design Approaches for Novel this compound Derivatives

The this compound structure serves as an excellent starting point, or "scaffold," for discovering novel drug candidates through computational strategies like virtual screening and de novo design. nih.gov

Virtual Screening: This technique involves computationally screening large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. Starting with the this compound core, a virtual library could be constructed by adding a variety of chemical groups (R-groups) at synthetically accessible positions, such as the N3 or C4 positions. This library would then be "docked" into the target's binding site using molecular docking software. nih.gov The compounds are then ranked based on a scoring function that estimates their binding affinity. This process allows researchers to prioritize a smaller, more manageable number of promising derivatives for chemical synthesis and biological testing, saving significant time and resources.

De Novo Design: This approach involves building novel molecules from scratch or by growing them from a fragment within the target's binding site. researchgate.net An algorithm can use the this compound scaffold as a base fragment. It would then add atoms or functional groups piece by piece, optimizing the geometry and interactions with the binding site at each step. researchgate.net Modern de novo design methods can also consider synthetic feasibility, ensuring that the computer-generated molecules can be realistically produced in a lab. researchgate.net This strategy can lead to the discovery of highly novel chemical entities with optimized binding characteristics.

The following table provides a conceptual overview of a virtual screening workflow for generating new derivatives.

| Step | Description | Computational Tool/Method | Desired Outcome |

|---|---|---|---|

| 1. Scaffold Definition | Use this compound as the core structure. | Chemical sketcher software | A defined chemical core for library generation. |

| 2. Library Enumeration | Attach a diverse set of chemical fragments (R-groups) to the scaffold. | Library enumeration software | A virtual library of thousands to millions of unique compounds. |

| 3. Molecular Docking | Dock each compound from the library into the target protein's binding site. | AutoDock, Glide, ICM-Pro | A predicted binding pose and affinity score for each compound. |

| 4. Hit Prioritization | Rank compounds by docking score and analyze key interactions (e.g., hydrogen bonds). | Scoring functions, visualization software | A shortlist of top-ranked compounds for further analysis or synthesis. |

| 5. ADMET Prediction | Computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the top hits. nih.gov | ADMET prediction software | Selection of candidates with favorable drug-like properties. |

Future Research Directions and Potential Therapeutic Applications

Development of Highly Selective and Potent Compounds Based on the 6-Iodo-7-methoxy-1H-quinazolin-4-one Scaffold

The this compound framework provides a robust platform for generating extensive libraries of derivatives through targeted chemical synthesis. Future research will continue to focus on manipulating this scaffold to create compounds with high potency and selectivity for specific biological targets, a critical step in developing safer and more effective drugs.

Structure-activity relationship (SAR) studies are fundamental to this effort. For instance, research on quinazolin-4-one analogues as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key target in cancer, has demonstrated the importance of substitutions on the quinazolinone core. While modifications at the C-6 position, such as replacing the iodo group with methoxy (B1213986), were found to render the compound inactive, other substitutions led to analogues with significantly improved potency. nih.gov Similarly, in the development of inhibitors for receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, the 6- and 7-positions of the quinazoline (B50416) ring have been identified as tolerant to bulky substitutions, allowing for the fine-tuning of activity and selectivity. nih.gov

One study systematically designed and synthesized a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives, incorporating various groups at the 2- and 3-positions to explore their antitumor potential. nih.gov The iodine at position 6 was a key feature of the designed series. nih.gov This approach, of systematically altering substituents on the core structure, is crucial for mapping the chemical space and identifying features that enhance target engagement. Future work will likely involve creating more diverse and complex substitutions to probe interactions with the target protein's binding site more deeply.

Interactive Table: SAR Insights for Quinazolinone Derivatives

| Target | Scaffold Position | Favorable Substitutions | Unfavorable Substitutions | Reference |

| HIF-1α | C-6 | Methyl | Methoxy, Iodo | nih.gov |

| EGFR/VEGFR-2 | C-6, C-7 | Bulk tolerance for various groups | - | nih.gov |

| Tubulin | Terminal Ring | Phenyl rings | Heterocycles (for dual activity) | nih.gov |

Exploration of Novel Biological Targets and Underexplored Disease Indications

While quinazolinone derivatives are well-known for their anticancer properties, primarily through the inhibition of tyrosine kinases, the versatility of the this compound scaffold allows for its application against a broader range of biological targets and diseases. nih.govgoogle.com

Recent research has expanded the scope of these compounds to include:

Antitubercular Activity: Novel 6-iodoquinazolines have been synthesized and screened for activity against Mycobacterium tuberculosis. Thione derivatives, in particular, showed promising activity, suggesting a new therapeutic avenue for this scaffold. researchgate.net

N-methyl-D-aspartate (NMDA) Receptor Antagonism: In the search for treatments for neurological and psychiatric conditions, styrylquinazolin-4-one derivatives have been identified as a new class of non-competitive, subunit-selective NMDA receptor antagonists. nih.gov This discovery opens up possibilities for developing drugs for conditions like stroke, epilepsy, and depression. nih.gov

Antimalarial Agents: By revisiting older antimalarial scaffolds, researchers have found that 4(1H)-quinolones with a 6-chloro-7-methoxy substitution pattern exhibit potent, low-nanomolar efficacy against multiple stages of the Plasmodium parasite. nih.gov The similar substitution pattern suggests that 6-iodo-7-methoxy-quinazolin-4-one could be a valuable starting point for new antimalarial drugs. nih.gov

HIF-1α Inhibition: Beyond kinase inhibition, quinazolin-4-one derivatives have been identified as inhibitors of the HIF-1α transcription factor, which is a critical mediator of tumor adaptation to hypoxia. nih.gov

Future investigations will aim to screen libraries of this compound derivatives against a wide panel of enzymes, receptors, and ion channels to uncover new biological activities and potential treatments for a wider range of human diseases.

Rational Design of Multi-Targeting Agents to Address Complex Diseases

Complex multifactorial diseases like cancer often involve the dysregulation of multiple signaling pathways. A therapeutic strategy gaining traction is the development of single chemical entities that can modulate several targets simultaneously. The quinazoline scaffold is exceptionally well-suited for this "multi-target" approach. mdpi.comnih.gov

The this compound core can be rationally elaborated to incorporate pharmacophores known to bind to different targets. For example, researchers have successfully created dual inhibitors of PI3K and HDAC by integrating a PI3K inhibitor pharmacophore as the "cap" group of an HDAC inhibitor built around a quinazolinone core. nih.gov This strategy resulted in compounds with potent, nanomolar activity against both enzyme classes. nih.gov

Similarly, quinazolinone derivatives have been designed to act as dual inhibitors of EGFR and VEGFR-2, two key kinases involved in tumor growth and angiogenesis. nih.gov Another study reported on quinazolines that inhibit not only multiple receptor tyrosine kinases (EGFR, VEGFR-2, PDGFR-β) but also microtubule dynamics, another critical process in cell division. nih.gov This multi-pronged attack can potentially lead to more durable antitumor responses and overcome drug resistance mechanisms. nih.gov

The future of drug design with this scaffold will increasingly involve computational modeling to predict how a single molecule can fit into the binding sites of multiple, distinct proteins, guiding the synthesis of potent multi-target agents.

Interactive Table: Examples of Multi-Targeting Quinazolinones

| Compound Class | Targets | Therapeutic Area | Reference |

| Quinazolinone-based hydroxamic acids | PI3K / HDAC | Cancer (AML) | nih.gov |

| Triazolyl-glycoside quinazolinones | EGFR / VEGFR-2 | Cancer | nih.gov |

| Substituted Quinazolines | EGFR / VEGFR-2 / PDGFR-β / Microtubules | Cancer (Glioma) | nih.gov |

Advancement of Green Chemistry Approaches in this compound Synthesis

The synthesis of pharmaceuticals is often a multi-step process that can generate significant chemical waste. Green chemistry principles aim to reduce the environmental impact of chemical manufacturing by using less hazardous substances, improving energy efficiency, and minimizing waste. The synthesis of quinazolinones is an active area for the application of these principles.

Recent advancements include:

Microwave-Assisted Synthesis: Microwave reactors can dramatically accelerate reaction times, often leading to higher yields and cleaner products compared to conventional heating. researchgate.netnih.gov This technology has been successfully applied to the one-pot, three-component synthesis of quinazolin-4-one analogues. nih.gov

Catalytic, One-Pot Reactions: Developing one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, significantly reduces solvent use and waste. Methods using catalysts like ceric ammonium (B1175870) nitrate (B79036) or iodine have been developed for the efficient synthesis of quinazolin-4(3H)-ones. researchgate.netresearchgate.net

Use of Greener Solvents and Catalysts: Research is ongoing to replace hazardous solvents and reagents with more environmentally benign alternatives. One study reported the synthesis of quinazolinone derivatives using an acid-functionalized magnetic silica-based catalyst in water, a green solvent. nih.gov The magnetic catalyst can be easily recovered and reused, further enhancing the sustainability of the process. nih.gov

Future efforts will focus on integrating these green approaches into the synthesis of this compound and its derivatives, making the drug development pipeline more sustainable and cost-effective.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. ijirt.orgnih.gov These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and accelerate the design-synthesis-test cycle. nih.govresearchgate.net

For a scaffold like this compound, AI and ML can be applied in several ways:

Virtual Screening and Target Identification: ML algorithms can screen massive virtual libraries of compounds derived from the quinazolinone scaffold against the structures of biological targets to predict binding affinity. nih.govyoutube.com This helps prioritize which compounds to synthesize and test in the lab.

Quantitative Structure-Activity Relationship (QSAR): AI can build sophisticated QSAR models that correlate the structural features of quinazolinone derivatives with their biological activity. nih.gov These models can then predict the activity of new, unsynthesized compounds, guiding medicinal chemists toward more potent designs.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core, optimized for specific properties like high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Synthesis Planning: AI tools are being developed to devise the most efficient synthetic routes for complex molecules, potentially incorporating green chemistry principles to suggest optimal, sustainable pathways. ijirt.org

By combining the empirical knowledge of medicinal chemistry with the predictive power of AI, researchers can explore the chemical space around the this compound scaffold more efficiently, reducing the time and cost required to bring new therapies to the clinic. nih.govyoutube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-iodo-7-methoxy-1H-quinazolin-4-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with formamidine acetate, followed by iodination. For example, evidence from a 2015 study () demonstrates that refluxing 6-methoxy-1H-quinazolin-4-one with iodine in ethanol yields the iodinated product with 98% efficiency. Key parameters include:

- Solvent : Ethanol or acetonitrile for solubility and stability.

- Catalyst : Use of iodine (1.2–2.0 molar equivalents) for regioselective iodination at the C6 position.

- Temperature : Reflux conditions (70–80°C) to accelerate reaction kinetics.

- Purification : Recrystallization from acetonitrile to achieve >95% purity .

Q. How can the structure of this compound be rigorously characterized?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy at C7 and iodine at C6). For instance, the methoxy group typically appears as a singlet at δ ~3.8 ppm in H NMR .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H] at m/z 379.0 for CHINO) .

- FTIR : Absorbance bands at ~1660 cm (C=O stretch) and ~540 cm (C-I stretch) confirm functional groups .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

- Methodology : The iodine substituent enables Suzuki-Miyaura or Ullmann coupling. For example:

- Suzuki Reaction : React with aryl boronic acids under Pd(PPh) catalysis to replace iodine with aryl groups.

- Optimization : Use DMF as a solvent and KCO as a base at 100°C for 12 hours. Monitor progress via TLC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the biological activity of 6-iodo-7-methoxyquinazolin-4-one derivatives?

- Methodology : Perform SAR studies by synthesizing analogs (e.g., replacing methoxy with ethoxy or halogenating other positions). Test in vitro against target enzymes (e.g., tyrosine kinases) using:

- Kinase Assays : Measure IC values via fluorescence-based ADP-Glo™ assays.

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays. Evidence from similar quinazolinones ( ) suggests antimicrobial potential, but specific bioactivity data for this compound require further validation .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodology : Design controlled stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–7) at 37°C for 24 hours. Monitor degradation via HPLC.

- Degradation Products : Identify by LC-MS; methoxy group hydrolysis to hydroxyl derivatives is a common pathway. Cross-reference with XRD data to confirm structural changes .

Q. What computational strategies predict the binding affinity of 6-iodo-7-methoxyquinazolin-4-one to DNA topoisomerase II?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Docking : Align the compound with the ATP-binding pocket of topoisomerase II (PDB: 1ZXM). Key interactions include hydrogen bonding with Asp543 and hydrophobic contacts with Ile540.

- Free Energy Calculations : Apply MM-PBSA to estimate binding energy (ΔG). Compare with experimental IC values to validate predictions .

Data Analysis and Experimental Design

Q. How should researchers address variability in synthetic yields across different batches?

- Methodology : Implement factorial design of experiments (DoE) to identify critical factors:

- Variables : Solvent polarity, catalyst loading, reaction time.

- Analysis : Use ANOVA to determine significance (p < 0.05). For example, iodine stoichiometry may explain yield fluctuations (). Optimize using response surface methodology (RSM) .

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

- Methodology : Fit data to a four-parameter logistic model:

Use GraphPad Prism for nonlinear regression. Report 95% confidence intervals for EC values .

Tables

Table 1 : Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 3.84 (s, 3H, OCH), 8.37 (d, J=2.0 Hz, 1H, C5-H) | |

| C NMR | δ 55.9 (OCH), 91.1 (C6-I), 161.8 (C4=O) | |

| HRMS | m/z 378.9943 ([M+H], calculated for CHINO) |

Table 2 : Synthetic Optimization via DoE

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Iodine (eq.) | 1.0 | 2.0 | 1.5 |

| Temperature (°C) | 70 | 90 | 80 |

| Reaction Time (h) | 6 | 12 | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.